molecular formula C₂₃H₄₂N₂O₅S B1140432 (2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine CAS No. 33297-48-2

(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine

Cat. No. B1140432
CAS RN: 33297-48-2
M. Wt: 458.65
InChI Key:
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Description

Chemical compounds with intricate structures, such as the one mentioned, often play critical roles in various fields of chemistry and pharmacology. Their synthesis and characterization are vital for understanding their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step reactions, starting from simpler molecules. For example, the enantioselective synthesis of related cyclohexyl-based compounds has been described, highlighting the importance of choosing appropriate starting materials and catalysts to achieve the desired stereochemistry (Alonso et al., 2005).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the compound's configuration. Studies on similar compounds have used these techniques to understand the molecular geometry and interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through various reactions, including cycloadditions, substitutions, and rearrangements. For instance, the synthesis and reactivity of oxadiazole derivatives, which share structural motifs with the compound , have been studied, revealing their potential as antimicrobial agents (Rehman et al., 2016).

Scientific Research Applications

N-Acetyldopamine Derivatives from Periostracum Cicadae

N-acetyldopamine (NADA) derivatives, including compounds structurally related to the requested chemical, have been isolated from Periostracum Cicadae, a component in traditional Chinese medicine. These compounds have been studied for their potential therapeutic effects in treating throat soreness, hoarseness, itching, and spasms (Yang et al., 2015).

Synthesis of Complex Carbohydrate Derivatives

Research includes the synthesis of carbohydrate derivatives, such as N-[2-O-(2-acetamido-2,3-dideoxy-5-thio-d-glucopyranose-3-yl)-d-lactoyl]-l-alanyl-d-isoglutamine, which might have implications in developing new compounds for biomedical applications (Hasegawa et al., 1983).

Chemical Synthesis and Biological Activities

Studies have focused on the chemical synthesis of compounds structurally related to the requested chemical, exploring their potential biological activities. For instance, 5-deazaaminopterin analogues with modifications at specific positions have been synthesized and evaluated for their activity against human leukemic and murine cells (Su et al., 1988).

Asymmetric Hydrogenation in Chemical Synthesis

Asymmetric hydrogenation of N-acetyldehydroamino acids using rhodium(I) complexes containing chiral carbocyclic analogs has been studied. This research contributes to understanding stereochemical aspects in organic synthesis (Glaser et al., 1977).

Synthesis of Zwitterionic Compounds

Research has been conducted on the synthesis of zwitterionic compounds from 2-anilino-2-ethoxy-3-oxothiobutanoic acid, leading to derivatives of 2-hydroxypropanoic acid and the creation of heterocyclic systems (Zaleska et al., 2002).

Synthesis and Anticancer Activity

Compounds structurally similar to the requested chemical have been synthesized and tested for anticancer activity. This includes 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives showing cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Synthesis of Muscarinic Agonist Compounds

Research has involved the synthesis of substituted N-(silatran-1-ylmethyl)acetamides, which act as partial muscarinic agonists and mimic acetylcholine's effect on cholinoreceptors (Pukhalskaya et al., 2010).

properties

IUPAC Name

(2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t;7?,9-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVYAHSGHJGRFX-HZSUOFROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(C)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71312878

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